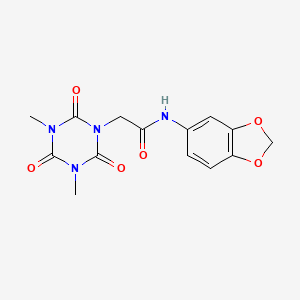![molecular formula C17H15ClFN3O2S B15001979 3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001979.png)
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, chloro, fluoro, methoxymethyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thieno[2,3-b]pyridine Core: : The synthesis begins with the construction of the thieno[2,3-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a pyridine derivative, under acidic or basic conditions.
-
Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-b]pyridine core with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
-
Substitution with Chloro and Fluoro Groups: : The chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions. This involves reacting the intermediate compound with chlorinating and fluorinating agents, such as thionyl chloride and fluorine gas, respectively.
-
Introduction of the Methoxymethyl Group: : The methoxymethyl group can be introduced through an alkylation reaction. This involves reacting the intermediate compound with methoxymethyl chloride in the presence of a base, such as sodium hydride.
-
Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This involves reacting the intermediate compound with an appropriate amine, such as aniline, in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and methoxymethyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly at the carboxamide group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo substitution reactions, particularly at the chloro and fluoro groups. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups
Reduction: Reduced derivatives with amine or alcohol groups
Substitution: Substituted derivatives with new functional groups replacing chloro or fluoro groups
科学研究应用
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored as a potential drug candidate for the treatment of various diseases. Its unique structure and functional groups make it a promising lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its functional groups can be modified to impart specific properties to the materials.
作用机制
The mechanism of action of 3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular processes. For example, the compound may inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in specific biological effects.
相似化合物的比较
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide: This compound lacks the methoxymethyl group, which may affect its reactivity and biological activity.
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-ethylthieno[2,3-b]pyridine-2-carboxamide: This compound has an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C17H15ClFN3O2S |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-8-5-9(7-24-2)13-14(20)15(25-17(13)21-8)16(23)22-10-3-4-12(19)11(18)6-10/h3-6H,7,20H2,1-2H3,(H,22,23) |
InChI 键 |
BSVHALXAKASKCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=C(C=C3)F)Cl)N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-({[3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B15001898.png)
![4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol](/img/structure/B15001899.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B15001905.png)
![2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B15001911.png)
![3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001918.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B15001925.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B15001927.png)
![N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15001936.png)
![7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001938.png)
![4-amino-N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-7-oxo-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15001952.png)
![N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B15001960.png)
![N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-4-methylbenzamide](/img/structure/B15001966.png)
![6-Difluoroacetyl-4,9-dimethoxy-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B15001973.png)

